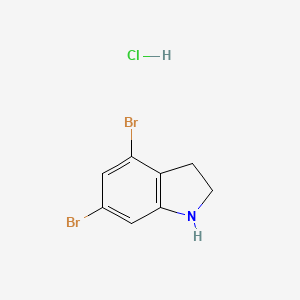
4,6-Dibromoindoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromoindoline hydrochloride is a chemical compound with the molecular formula C8H8Br2ClN It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole The compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the indoline ring, and it is typically found in its hydrochloride salt form
准备方法
The synthesis of 4,6-Dibromoindoline hydrochloride can be achieved through several routes. One common method involves the bromination of indoline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the 4 and 6 positions.
For industrial production, the process may involve large-scale bromination reactions with optimized conditions to maximize yield and purity. The resulting 4,6-Dibromoindoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
4,6-Dibromoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dibromo compound to less brominated or debrominated products. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoline compounds.
科学研究应用
4,6-Dibromoindoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: Research into the potential therapeutic uses of indole derivatives includes their role as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,6-Dibromoindoline hydrochloride depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. For example, indole derivatives can inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access. The bromine atoms in this compound may enhance its binding affinity and specificity for certain molecular targets.
相似化合物的比较
4,6-Dibromoindoline hydrochloride can be compared with other indoline and indole derivatives, such as:
4-Bromoindoline: Lacks the second bromine atom at the 6 position, which may affect its reactivity and biological activity.
6-Bromoindoline: Similar to 4-Bromoindoline but with the bromine atom at the 6 position.
Indoline: The parent compound without any bromine substitution, which serves as a starting material for various derivatives.
Indole: A structurally related compound with a fused benzene and pyrrole ring, widely studied for its biological activities.
The uniqueness of this compound lies in its dual bromine substitution, which can influence its chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H8Br2ClN |
|---|---|
分子量 |
313.41 g/mol |
IUPAC 名称 |
4,6-dibromo-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7Br2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H |
InChI 键 |
YDAFFLUCDONDSH-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C(=CC(=C2)Br)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




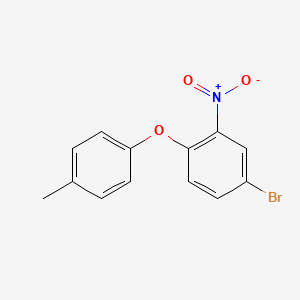
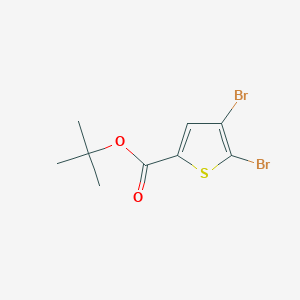
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
![9-Oxospiro[5.5]undecane-3-carboxylicacid](/img/structure/B13010775.png)
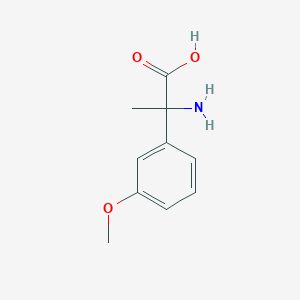
![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)

![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
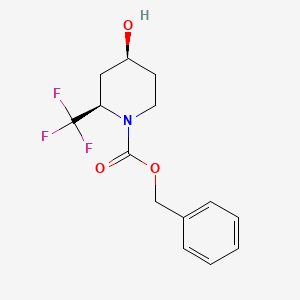
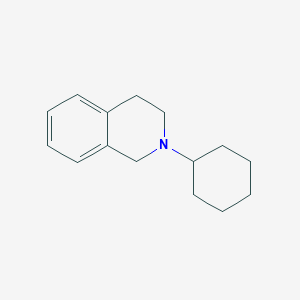
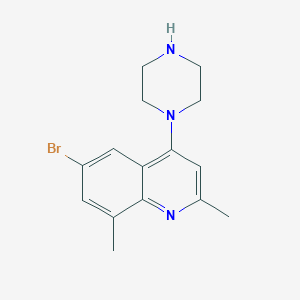
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
